molecular formula C10H7Cl2NS B1607988 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole CAS No. 588676-51-1

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole

Cat. No. B1607988
CAS RN: 588676-51-1
M. Wt: 244.14 g/mol
InChI Key: SORQUIQQZNHWIP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CMCT) is a compound of interest in the field of organic chemistry and medicinal chemistry. It is a chlorinated aromatic thiazole that has been studied for its potential use in medicinal and laboratory applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole serves as a precursor in the synthesis of various heterocyclic compounds. Its utility is highlighted in the synthesis of 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes, showcasing its versatility in organic synthesis and the development of complex derivatives (Petrov & Androsov, 2013). This synthetic flexibility underscores the potential of this compound in facilitating the development of novel compounds with varied biological and chemical properties.

Biological and Pharmacological Applications

The pharmacological significance of thiazole derivatives, including those related to this compound, is well-documented. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The bioactivity of these compounds is attributed to the thiazole core, a well-known pharmacophore scaffold in medicinal chemistry (Mech, Kurowska, & Trotsko, 2021). This highlights the importance of thiazole derivatives in the search for new therapeutic agents.

Environmental Impacts and Safety

While the focus of this summary is on the scientific and pharmacological applications of this compound derivatives, it's also important to consider their environmental impact. Chlorophenols, closely related compounds, have been studied for their potential environmental effects, especially in aquatic environments. They exhibit moderate toxicity to aquatic life, underlining the need for careful management and disposal of these compounds to mitigate environmental risks (Krijgsheld & Gen, 1986).

properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQUIQQZNHWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366296
Record name 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588676-51-1
Record name 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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